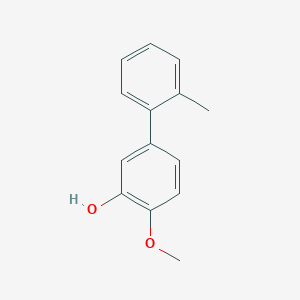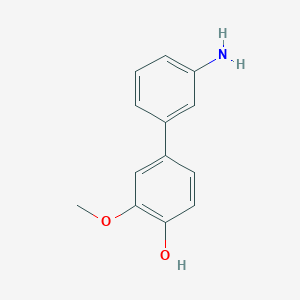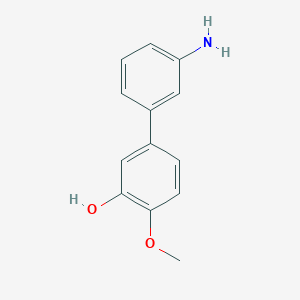
5-(3-Aminophenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Aminophenyl)-2-methoxyphenol, or 5-AP-2-MeOP, is an organic compound with an aromatic ring structure and a phenol moiety. It is a white solid with a melting point of 154-155°C. 5-AP-2-MeOP has a wide range of applications in scientific research, including use as a reagent in organic synthesis and as a substrate in enzyme assays.
Wissenschaftliche Forschungsanwendungen
5-AP-2-MeOP is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a substrate in enzyme assays, and as a fluorescent dye for imaging. Additionally, 5-AP-2-MeOP has been used in studies of the biochemical and physiological effects of drugs and other compounds.
Wirkmechanismus
The mechanism of action of 5-AP-2-MeOP is not fully understood. However, it is thought to act as a substrate for enzymes involved in the metabolism of drugs and other compounds. It is also thought to bind to certain proteins, resulting in changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-AP-2-MeOP are not well understood. However, it has been shown to inhibit the activity of certain enzymes involved in drug metabolism, resulting in changes in drug concentrations in the body. Additionally, it has been shown to bind to certain proteins, resulting in changes in their structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
5-AP-2-MeOP has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and is relatively inexpensive. Additionally, it can be used as a substrate in enzyme assays and as a fluorescent dye for imaging. However, it also has some limitations. For example, its mechanism of action is not fully understood and it has limited solubility in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for 5-AP-2-MeOP. These include further research into its mechanism of action, potential applications in drug metabolism and drug delivery, and studies of its biochemical and physiological effects. Additionally, further research into the synthesis and purification of 5-AP-2-MeOP could lead to improved methods for its use in laboratory experiments.
Synthesemethoden
5-AP-2-MeOP can be synthesized from the reaction of 3-aminophenol and 2-methoxybenzaldehyde. The reaction is catalyzed by an acid and proceeds in two steps. In the first step, the 3-aminophenol reacts with the 2-methoxybenzaldehyde to form a Schiff base. In the second step, the Schiff base is hydrolyzed to form the product 5-AP-2-MeOP.
Eigenschaften
IUPAC Name |
5-(3-aminophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-13-6-5-10(8-12(13)15)9-3-2-4-11(14)7-9/h2-8,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGUDCYTUSCDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685414 |
Source


|
| Record name | 3'-Amino-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)-2-methoxyphenol | |
CAS RN |
1261996-67-1 |
Source


|
| Record name | 3'-Amino-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

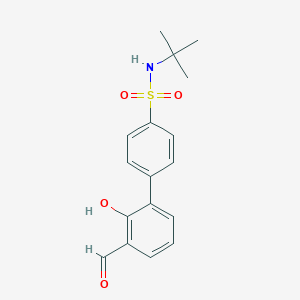


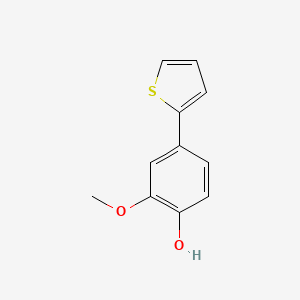
![2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379265.png)

